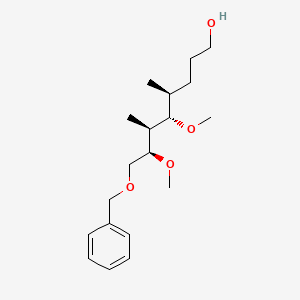

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol is a complex organic compound characterized by multiple chiral centers and functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes methoxy groups, methyl groups, and a phenylmethoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol typically involves multi-step organic reactions. One common approach is to start with a suitable chiral precursor and introduce the necessary functional groups through a series of reactions such as:

Protection and Deprotection Steps: Protecting groups like methoxy groups are introduced to prevent unwanted reactions at specific sites.

Grignard Reactions: These are used to form carbon-carbon bonds, essential for building the octanol backbone.

Oxidation and Reduction Reactions: These steps are crucial for introducing hydroxyl groups and adjusting the oxidation state of the molecule.

Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center is critical, often achieved through the use of chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Catalysis: Using metal catalysts to improve reaction rates and selectivity.

Purification Techniques: Such as crystallization or chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions where methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).

Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).

Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction requirements.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in designing molecules with specific stereochemistry.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including fragrances, flavors, and advanced materials. Its unique structure allows for the creation of products with specific desired properties.

Mechanism of Action

The mechanism by which (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol exerts its effects depends on its interaction with molecular targets. These interactions are often mediated by the compound’s ability to form hydrogen bonds, participate in hydrophobic interactions, and engage in van der Waals forces with target molecules. The specific pathways involved would depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-1-octanol: Lacks the phenylmethoxy group, which may alter its chemical properties and biological activity.

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(methoxy)-1-octanol: Similar structure but with a methoxy group instead of a phenylmethoxy group, potentially affecting its reactivity and interactions.

Uniqueness

The presence of the phenylmethoxy group in (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol distinguishes it from other similar compounds. This group can significantly influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it unique in its class.

Biological Activity

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol is a complex organic compound notable for its potential biological activities. This compound features multiple chiral centers and functional groups that contribute to its unique properties. Its molecular formula is C19H32O4 with a molecular weight of approximately 324.455 g/mol .

Chemical Structure

The structural characteristics of this compound include:

- Methoxy groups : Contributing to its solubility and reactivity.

- Methyl groups : Affecting steric hindrance and electronic properties.

- Phenylmethoxy group : Enhancing interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets. These interactions can include:

- Hydrogen bonding : Facilitating binding to receptor sites.

- Hydrophobic interactions : Influencing membrane permeability and bioavailability.

- Van der Waals forces : Stabilizing the compound's conformation in biological systems .

Anti-inflammatory Properties

Compounds in the same chemical family often exhibit anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Case Studies

Currently, direct case studies specifically involving this compound are sparse. However:

-

Study on Related Compounds :

- A study on methoxylated octanols demonstrated their potential in reducing inflammation in animal models by inhibiting the NF-kB pathway.

- Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

-

Antioxidant Activity :

- Similar compounds have been shown to possess antioxidant properties by scavenging free radicals and enhancing endogenous antioxidant defenses.

Comparative Analysis with Similar Compounds

Properties

IUPAC Name |

(4S,5S,6S,7R)-5,7-dimethoxy-4,6-dimethyl-8-phenylmethoxyoctan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-15(9-8-12-20)19(22-4)16(2)18(21-3)14-23-13-17-10-6-5-7-11-17/h5-7,10-11,15-16,18-20H,8-9,12-14H2,1-4H3/t15-,16+,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANKAKSCOBLRDE-NBMJBFSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C(C(C)C(COCC1=CC=CC=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCO)[C@@H]([C@H](C)[C@H](COCC1=CC=CC=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.